An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethyl)nicotinic acid (CAS No: 944900-39-4), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the nicotinic acid scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document delineates the synthesis, characterization, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Value of Fluorination in Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a well-established strategy to modulate the biological and physical properties of a lead compound. The -CF3 group is highly electronegative, metabolically stable, and lipophilic, which can enhance binding affinity to biological targets, improve cell membrane permeability, and increase resistance to metabolic degradation.[2]
2-Amino-5-(trifluoromethyl)nicotinic acid combines the key pharmacophoric features of the 2-aminopyridine motif with the electronic and metabolic benefits of the trifluoromethyl group, making it a valuable intermediate for the synthesis of novel bioactive molecules.[3] This guide will explore the fundamental characteristics and practical applications of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-(trifluoromethyl)nicotinic acid is paramount for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 944900-39-4 | [4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [4] |
| Molecular Weight | 206.12 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES | Nc1ncc(cc1C(O)=O)C(F)(F)F | [4] |
| InChI Key | KTYDRFWLNANPIH-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons for the amine (NH₂) and carboxylic acid (COOH) groups. The coupling patterns (e.g., doublets, doublet of doublets) would be crucial for confirming the substitution pattern.[5]
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¹³C NMR: The carbon spectrum would reveal signals for the seven distinct carbon atoms, with the trifluoromethyl group's carbon appearing as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: This would show a singlet for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Synthesis of 2-Amino-5-(trifluoromethyl)nicotinic Acid
The synthesis of trifluoromethyl-substituted pyridines can be approached through several strategic routes, including chlorine/fluorine exchange reactions, the construction of the pyridine ring from a trifluoromethyl-containing building block, or the direct introduction of a trifluoromethyl group.[6] A plausible and efficient synthetic pathway for 2-Amino-5-(trifluoromethyl)nicotinic acid can be adapted from established methods for related nicotinic acid derivatives.[7]
The following represents a generalized, multi-step synthetic workflow.
Caption: Potential applications of 2-Amino-5-(trifluoromethyl)nicotinic acid in drug discovery.
Antimicrobial Agents
Derivatives of nicotinic acid have shown promising activity against both Gram-positive and Gram-negative bacteria. [8][9]The 2-amino group and the carboxylic acid moiety of the title compound provide two convenient handles for derivatization to generate libraries of amides, esters, and other analogs for antimicrobial screening.
Anti-inflammatory Agents
Substituted nicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. [1]The trifluoromethyl group can enhance the binding of these derivatives to the active site of COX enzymes.
Agrochemicals
Trifluoromethylpyridine derivatives are key components in a number of commercial agrochemicals. [6]The title compound can serve as a starting material for the synthesis of novel herbicides and fungicides. [3]
Safety and Handling
2-Amino-5-(trifluoromethyl)nicotinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Hazard Classification: Acute Toxicity, Oral (Category 4). [4]* Signal Word: Warning. [4]* Hazard Statement: H302 - Harmful if swallowed. [4]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-Amino-5-(trifluoromethyl)nicotinic acid is a strategically important building block for researchers in drug discovery and medicinal chemistry. Its unique combination of a fluorinated moiety and a versatile nicotinic acid scaffold provides a robust platform for the synthesis of novel compounds with a wide range of potential biological activities. The synthetic routes and potential applications outlined in this guide are intended to provide a solid foundation for further research and development efforts utilizing this valuable compound.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Discoveries. NEDP. [Link]
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2-Amino-5-trifluoromethyl-nicotinic acid In Stock. Anichem. [Link]
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2-Amino-5-fluoroisonicotinic acid. MySkinRecipes. [Link]
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Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. SciSpace. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. [Link]
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New compounds: amino acid derivatives of nicotinic acid. PubMed. [Link]
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